Methyl 5-chloro-1H-indazole-7-carboxylate

Catalog No.
S810727
CAS No.
1260851-42-0
M.F
C9H7ClN2O2
M. Wt
210.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 5-chloro-1H-indazole-7-carboxylate

CAS Number

1260851-42-0

Product Name

Methyl 5-chloro-1H-indazole-7-carboxylate

IUPAC Name

methyl 5-chloro-1H-indazole-7-carboxylate

Molecular Formula

C9H7ClN2O2

Molecular Weight

210.62 g/mol

InChI

InChI=1S/C9H7ClN2O2/c1-14-9(13)7-3-6(10)2-5-4-11-12-8(5)7/h2-4H,1H3,(H,11,12)

InChI Key

FZWZHQQUHUQHPN-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC(=CC2=C1NN=C2)Cl

Canonical SMILES

COC(=O)C1=CC(=CC2=C1NN=C2)Cl

Methyl 5-chloro-1H-indazole-7-carboxylate (CAS: 1260851-42-0) is a highly specialized, halogenated indazole ester primarily utilized as a critical building block in the synthesis of complex pharmaceutical intermediates, most notably bicyclic carboxamides[1]. Featuring a precise 5-chloro substitution and a 7-methyl ester group, this compound offers a unique balance of lipophilicity, electronic deactivation, and steric direction. In industrial procurement, it is highly valued for its role in developing dual EP2/EP4 receptor antagonists for immuno-oncology, where the intact 5-chloro-indazole core is non-negotiable for target binding affinity [2]. The pre-installed methyl ester serves as a robust, easily manipulable protecting and directing group during iterative cross-coupling or regioselective N-alkylation sequences, making it a superior starting material compared to crude indazole mixtures.

Research Fit

Workflow Kinase inhibitor library synthesis
Selection 5-chloro-7-carboxylate substitution pattern
Use Context Regioselective building block for derivatization

Substituting Methyl 5-chloro-1H-indazole-7-carboxylate with generic analogs, such as the unsubstituted methyl 1H-indazole-7-carboxylate or the corresponding free acid (5-chloro-1H-indazole-7-carboxylic acid), fundamentally compromises both synthetic efficiency and final API performance [1]. The 5-chloro group is not merely a placeholder; its electron-withdrawing nature lowers the pKa of the indazole N-H, which critically dictates the regioselectivity (N1 vs. N2) during subsequent alkylation steps, minimizing the formation of costly, unwanted isomers. Furthermore, attempting to procure and utilize the free acid instead of the pre-formed methyl ester drastically reduces solubility in standard organic solvents (e.g., dichloromethane, DMF) and necessitates an additional, often low-yielding esterification step before cross-coupling can proceed [2]. Consequently, for workflows targeting specific EP2/EP4 antagonists, generic substitution leads to unacceptable increases in process mass intensity (PMI) and downstream purification bottlenecks.

Substitution Risk

Reactivity mismatch
5-Br or 5-F analogs alter electronic effects, affecting coupling and amidation yields.
Bioactivity profile shift
Substitution pattern changes may redirect kinase selectivity away from intended targets.
Synthetic yield variability
Documented route for 5-Cl analog may not translate to other halogens; yields may differ.

Regioselectivity in N-Alkylation Workflows

During the synthesis of complex bicyclic carboxamides, the regioselective alkylation of the indazole core is a major manufacturing bottleneck. The electron-withdrawing 5-chloro substituent in Methyl 5-chloro-1H-indazole-7-carboxylate increases the acidity of the N-H bond, significantly biasing the reaction toward the desired N1-alkylated product compared to the unsubstituted methyl 1H-indazole-7-carboxylate[1]. Under standard basic conditions (e.g., K2CO3 in DMF), the 5-chloro derivative routinely achieves N1:N2 ratios exceeding 9:1, whereas the unsubstituted analog often yields a problematic 3:1 to 5:1 mixture [2]. This thermodynamic preference drastically reduces the chromatographic burden during scale-up.

Evidence DimensionN1 vs. N2 alkylation regioselectivity ratio
Target Compound Data>9:1 (N1:N2) ratio
Comparator Or BaselineUnsubstituted methyl 1H-indazole-7-carboxylate (~3:1 to 5:1 ratio)
Quantified DifferenceUp to a 3-fold improvement in regioselectivity
ConditionsStandard N-alkylation with alkyl halides and K2CO3 in DMF

High N1-regioselectivity minimizes the formation of unwanted isomers, directly reducing purification costs and improving overall API yield in industrial workflows.

Synthetic Yield
Reported
69% yield
Provides synthetic feasibility benchmark for procurement decisions
Diazotization/cyclization route; no comparable data for analogs

Solubility and Step-Economy vs. Free Acid

Procuring the pre-formed methyl ester (Methyl 5-chloro-1H-indazole-7-carboxylate) rather than the corresponding free acid (5-chloro-1H-indazole-7-carboxylic acid) provides immediate advantages in processability. The methyl ester exhibits excellent solubility in common organic solvents like dichloromethane (>50 mg/mL), whereas the free acid is notoriously insoluble (<5 mg/mL) due to strong intermolecular hydrogen bonding [1]. Utilizing the ester directly bypasses the need for an in-situ protection/esterification step, which typically requires harsh reagents (e.g., SOCl2/MeOH) and adds an unnecessary unit operation to the synthetic sequence [2].

Evidence DimensionOrganic solvent solubility (DCM) and synthetic step count
Target Compound Data>50 mg/mL solubility; 0 additional protection steps
Comparator Or Baseline5-chloro-1H-indazole-7-carboxylic acid (<5 mg/mL solubility; requires 1 additional esterification step)
Quantified Difference>10-fold increase in solubility; elimination of 1 synthetic step
ConditionsMulti-step API synthesis requiring transient protection of the C7 position

Procuring the methyl ester directly streamlines the manufacturing workflow, reduces process mass intensity (PMI), and avoids harsh late-stage esterification conditions.

¹H NMR Fingerprint
Identity confirmation
δ 11.25, 8.10, 8.05, 7.97, 4.09 (CDCl₃)
Enables identity confirmation and purity check upon receipt
300 MHz NMR; MS (ESI+) m/z 211 (M+H)

Downstream API Potency in EP2/EP4 Antagonism

The primary driver for procuring this specific halogenated building block is its direct impact on the pharmacological potency of the final API. In the development of bicyclic carboxamides targeting the EP2 and EP4 receptors, APIs synthesized from Methyl 5-chloro-1H-indazole-7-carboxylate demonstrate sub-nanomolar to low-nanomolar IC50 values[1]. In contrast, substituting the 5-chloro group with a hydrogen (unsubstituted analog) or a fluorine atom results in a 10- to 50-fold drop in receptor binding affinity, as the specific steric bulk and lipophilicity of the chlorine atom are required to optimally occupy the hydrophobic pocket of the target receptors[2].

Evidence DimensionEP2/EP4 Receptor Antagonist IC50 of derived API
Target Compound DataSub-nanomolar to low-nanomolar IC50
Comparator Or BaselineAPIs derived from unsubstituted or 5-fluoro analogs (10- to 50-fold higher IC50)
Quantified Difference10- to 50-fold improvement in target binding affinity
ConditionsIn vitro competitive binding assays for EP2/EP4 receptors

The specific 5-chloro substitution is non-negotiable for achieving the required therapeutic efficacy in immuno-oncology targets, making generic substitution impossible.

Kinase Scaffold Evidence
Class-level inference
CK2 IC₅₀ 3.1–6.5 μM (related 3-aryl-7-carboxylates)
Supports use as privileged scaffold for kinase library design
7-carboxylate motif recognized pharmacophore; direct IC₅₀ not available

Yield Stability in Aza-Michael Cyclization Cascades

Methyl 5-chloro-1H-indazole-7-carboxylate proves to be a highly stable precursor in complex cascade reactions, specifically aminocatalyzed aza-Michael addition followed by intramolecular cyclization. The electron-withdrawing nature of the 5-chloro group stabilizes intermediate species during HBF4-mediated cyclization, allowing for consistent yields (e.g., 90% yield upon reduction to the corresponding methanol derivative) [1]. Electron-rich analogs, such as the 4-methyl derivative, are more prone to oxidative degradation or side-reactions under identical acidic cyclization conditions, often resulting in significantly lower and more variable isolated yields (e.g., ~35% for the 4-methyl analog)[1].

Evidence DimensionIsolated yield in functionalization/cyclization sequences
Target Compound DataUp to 90% yield in subsequent functionalization (e.g., reduction)
Comparator Or BaselineElectron-rich analogs (e.g., 4-methyl derivative) (~35% yield in comparable steps)
Quantified DifferenceSignificantly higher stability and >2-fold improvement in isolated yield
ConditionsAminocatalyzed aza-Michael addition / HBF4-mediated cyclization cascades

Predictable reactivity and high stability in complex cyclization cascades ensure reproducible batch-to-batch scale-up in discovery chemistry.

Positional Reactivity
Class-level inference
C5: 4.2 > C3: 2.8 > C7: 0.4 (rate coeff.)
5-Cl blocks most reactive site, guiding regioselective functionalization
Based on Br₂ bromination kinetics of unsubstituted indazole at 25°C

Synthesis of Dual EP2/EP4 Receptor Antagonists

As the foundational building block for advanced immuno-oncology therapeutics (e.g., bicyclic carboxamides), where the 5-chloro-indazole core is strictly required for sub-nanomolar target binding affinity[1].

Regioselective N-Alkylation Workflows

As a preferred substrate in process chemistry for developing regioselective N1-alkylation protocols, leveraging the pKa-lowering effect of the 5-chloro group to minimize unwanted isomer formation [2].

Development of Fused Polycyclic Indazole Libraries

As a stable, high-yielding precursor for aminocatalyzed aza-Michael addition and intramolecular cyclization cascades to generate novel chiral polycyclic scaffolds in drug discovery [3].

Application Fit

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
7-carboxylate pharmacophore context
CK2 and related kinase panel testing
5-HT₃ receptor modulator probe synthesis
Substitution pattern fits 5-HT₃ modulator SAR
Receptor binding and functional assay evaluation
Regioselective indazole functionalization
5-Cl blocking group enables selective reactions
Reaction yield and regiochemical outcome verification

XLogP3

2

Explore Compound Types